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Cat. No.: B1241110 Get Quote

An In-depth Technical Guide to Oxime V

Introduction
Oxime V is a synthetic aldoxime that garnered scientific interest as a potential non-nutritive

sweetener. First synthesized and reported in 1976 by Acton and Stone, it was developed as a

structural analog of perillartine, another oxime-based sweetener.[1] Exhibiting a sweetness

potency approximately 450 times that of sucrose, Oxime V also possesses greater water

solubility than its parent compound, perillartine.[1] Subsequent studies in the 1980s explored its

metabolic fate and toxicological profile to assess its viability as a food additive. Although it

demonstrated promising properties, Oxime V is not currently marketed for consumption.[1]

More recently, in 2022, it was identified as a naturally occurring compound in citrus.[1]

This guide provides a comprehensive overview of the chemical structure, properties, and

biological evaluation of Oxime V, tailored for researchers in chemistry and drug development.

Chemical Structure and Physicochemical Properties
Oxime V is structurally defined as the syn-oxime of 4-(methoxymethyl)-1,4-cyclohexadiene-1-

carboxaldehyde. The core structure consists of a cyclohexadiene ring functionalized with both a

methoxymethyl group and an aldoxime group. The designation "syn" specifies the

stereochemistry of the C=N double bond, where the hydroxyl (-OH) group and the hydrogen

atom on the carbon are on the same side.
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Data Presentation: Physicochemical Properties of
Oxime V
The following table summarizes the key quantitative data and computed physicochemical

properties for Oxime V.

Property Value Source

IUPAC Name

(NE)-N-[[4-

(methoxymethyl)cyclohexa-

1,4-dien-1-

yl]methylidene]hydroxylamine

PubChem[2]

Synonyms

4-(Methoxymethyl)-1,4-

cyclohexadiene-1-

carboxaldehyde syn-oxime

Wikipedia[1]

CAS Number 59691-20-2 PubChem[2]

Chemical Formula C₉H₁₃NO₂ Wikipedia[1]

Molar Mass 167.208 g·mol⁻¹ Wikipedia[1]

Monoisotopic Mass 167.094628657 Da PubChem[2]

Sweetness Potency
~450 times sweeter than

sucrose
Wikipedia[1]

XLogP3 (Computed) 0.8 PubChem[2]

Polar Surface Area 41.8 Å² PubChem[2]

Hydrogen Bond Donors 1 PubChem[2]

Hydrogen Bond Acceptors 2 PubChem[2]

Rotatable Bonds 3 PubChem[2]

Experimental Protocols
Detailed experimental protocols from the primary literature are not fully available. The following

sections are based on the published abstracts and general, established methodologies for
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oxime synthesis and toxicological evaluation.

General Protocol for the Synthesis of Oxime V
Oximes are typically synthesized via a condensation reaction between an aldehyde or ketone

and hydroxylamine. The synthesis of Oxime V would follow this general pathway, starting from

its precursor aldehyde.

Reaction: 4-(methoxymethyl)-1,4-cyclohexadiene-1-carboxaldehyde + Hydroxylamine →

Oxime V

Materials and Reagents:

4-(methoxymethyl)-1,4-cyclohexadiene-1-carboxaldehyde

Hydroxylamine hydrochloride (NH₂OH·HCl)

A base (e.g., sodium acetate, sodium carbonate, or pyridine)

Solvent (e.g., ethanol, water, or a mixture)

Deionized water

Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

Preparation of Hydroxylamine: Hydroxylamine is typically used as its hydrochloride salt. To

liberate the free hydroxylamine, the hydrochloride salt is dissolved in the chosen solvent

system along with a stoichiometric equivalent of a base. For example, hydroxylamine

hydrochloride and sodium acetate are dissolved in an ethanol/water mixture.

Reaction: The precursor aldehyde, 4-(methoxymethyl)-1,4-cyclohexadiene-1-

carboxaldehyde, is dissolved in the reaction solvent and added to the hydroxylamine

solution.
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Reaction Conditions: The mixture is stirred at room temperature or gently heated (e.g.,

reflux) for a period ranging from 30 minutes to several hours to drive the reaction to

completion. Reaction progress can be monitored by thin-layer chromatography (TLC).

Work-up and Isolation:

Once the reaction is complete, the solvent is typically removed under reduced pressure

(rotary evaporation).

The resulting residue is partitioned between water and an organic solvent (e.g., ethyl

acetate).

The organic layer is separated, washed with brine (saturated NaCl solution) to remove

residual water, and then dried over an anhydrous drying agent.

Purification: The crude product obtained after solvent evaporation is purified. This is

commonly achieved by recrystallization from a suitable solvent or by column

chromatography on silica gel.

Characterization: The final, purified Oxime V product is characterized to confirm its identity

and purity using standard analytical techniques such as melting point determination, Nuclear

Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass

Spectrometry (MS).
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General Synthetic Workflow for Oxime V

Protocol Overview: Metabolic and Toxicological Studies
A study published in 1985 investigated the metabolic disposition and subchronic oral toxicology

of Oxime V in rats, dogs, and rhesus monkeys.[3]

Metabolic Disposition Study:
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Dosing: The study likely involved administering radiolabeled Oxime V to the animal models

to facilitate tracking of the compound and its metabolites.

Sample Collection: Urine and feces were collected over a 48-hour period.

Analysis: The collected samples were analyzed to quantify the excretion of radioactivity.

Metabolites were isolated, likely using chromatographic techniques such as High-

Performance Liquid Chromatography (HPLC).

Metabolite Identification: The structures of the metabolites were elucidated using Mass

Spectrometry (MS) and possibly NMR spectroscopy. The study identified several metabolic

pathways.[3]

Subchronic Oral Toxicology Study (Rats):

Animal Model: Male adult rats were used for a two-month feeding study.[3]

Dosing: Oxime V was incorporated into the diet at a concentration of 0.6%, leading to an

average consumption of 396.5 mg/kg of body weight per day.[3] A control group receiving a

standard diet without the test compound would also have been included.

Monitoring: Animals were monitored for clinical signs of toxicity, changes in body weight, and

food consumption throughout the study.

Terminal Procedures: At the end of the study, blood samples were collected for hematology

and clinical chemistry analysis (e.g., serum bilirubin).

Pathology: A complete necropsy was performed. Key organs including the liver, kidney,

spleen, and testes were weighed and examined for gross pathological changes. Tissues

were preserved and processed for histopathological (microscopic) examination.[3]

Biological Activity and Metabolic Fate
The primary biological activity of interest for Oxime V is its sweet taste. While the precise

interaction with the sweet taste receptor (a heterodimer of T1R2 and T1R3 proteins) has not

been detailed for Oxime V specifically, it is presumed to act as an agonist at this receptor to

elicit a sweet sensation.
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Metabolic studies revealed that Oxime V is readily absorbed and metabolized following oral

administration.[3] Excretion of the compound and its metabolites was nearly complete within 48

hours in rats, dogs, and monkeys. The major metabolic transformations observed include:[3]

Oxidation and reduction of the cyclohexadiene ring.

Oxidation of the aldoxime and methoxymethyl groups.

Conjugation with glycine.

Thiomethylation of the ring.

O-glucuronidation of the oxime's hydroxyl group.
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Oxime V

Ring Oxidation/
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Aldoxime & Ether
Oxidation

Ring
Thiomethylation

O-Glucuronidation

Excreted
Metabolites

Glycine
Conjugation
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Metabolic Pathways of Oxime V

Toxicological Profile
The two-month feeding study in male rats provided initial data on the safety profile of Oxime V.
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Summary of Toxicological Findings
Parameter Observation Source

Dose Level
396.5 mg/kg/day (via 0.6% in

diet)
Mitoma et al.[3]

Study Duration 2 months Mitoma et al.[3]

Histopathology
No treatment-related lesions in

liver, kidney, spleen, or testes.
Mitoma et al.[3]

Organ Weight
Increased liver weight relative

to body weight.
Mitoma et al.[3]

Clinical Chemistry Increased serum bilirubin level. Mitoma et al.[3]

The findings of increased relative liver weight and elevated serum bilirubin suggest that at this

relatively high dose, Oxime V may have an effect on the liver. These observations would

typically prompt further, more extensive long-term toxicological studies to fully characterize the

compound's safety profile before it could be considered for approval as a food additive.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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